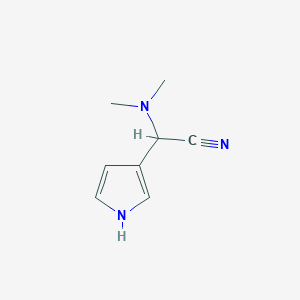![molecular formula C20H15N3O5 B2552531 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 326013-03-0](/img/structure/B2552531.png)
2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid
描述
2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the reaction of 4-nitrophenylhydrazine with a biphenyl carboxylic acid derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction. The process may involve the use of a catalyst or an acid to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
化学反应分析
Types of Reactions
2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Condensation: The compound can form Schiff bases through condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Solvents: Ethanol, methanol, tetrahydrofuran.
Catalysts: Palladium on carbon, acids like hydrochloric acid or sulfuric acid.
Major Products Formed
Amines: From the reduction of the nitro group.
Schiff Bases: From condensation reactions with aldehydes or ketones.
科学研究应用
2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and as a model compound for understanding hydrazone-based interactions in biological systems.
作用机制
The mechanism by which 2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves several pathways:
Apoptosis Induction: The compound can induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspases.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
相似化合物的比较
Similar Compounds
- N’-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions or redox properties .
属性
IUPAC Name |
2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-19(22-21-13-9-11-14(12-10-13)23(27)28)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(25)26/h1-12,21H,(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOJGSFBFYUQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331215 | |
| Record name | 2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326013-03-0 | |
| Record name | 2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2552449.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)
![5-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2552456.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/new.no-structure.jpg)
![1-methyl-6-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2552458.png)
![N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2552459.png)
![N-(2-methoxybenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2552462.png)
![6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide](/img/structure/B2552463.png)

![Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2552468.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2552470.png)

